molecular formula C18H20F2N2O4S2 B7543890 N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide

N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide

Katalognummer B7543890
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: IKUQQLSGEOZSQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide, commonly referred to as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Wirkmechanismus

AZD9291 irreversibly binds to the mutant N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide, inhibiting its kinase activity and downstream signaling pathways, which leads to the inhibition of cell proliferation and induction of apoptosis in NSCLC cells. The selectivity of AZD9291 for the mutant N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide is due to the steric hindrance of the bulky sulfonylazepane moiety, which prevents binding to the wild-type N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide.
Biochemical and Physiological Effects:
AZD9291 has been shown to decrease the phosphorylation of N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide and downstream signaling molecules, such as AKT and ERK, in NSCLC cells. It also induces cell cycle arrest and apoptosis in these cells. In addition, AZD9291 has been shown to reduce the growth of NSCLC tumors in xenograft models.

Vorteile Und Einschränkungen Für Laborexperimente

AZD9291 has several advantages for lab experiments. It has high selectivity for the mutant N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide, resulting in a lower risk of off-target effects. It also has a favorable therapeutic index, which means that it has a high efficacy with minimal toxicity. However, AZD9291 has some limitations for lab experiments. It is not suitable for studying the wild-type N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide, as it has a low affinity for this receptor. It is also not suitable for studying the resistance mechanisms of NSCLC cells to N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide TKIs.

Zukünftige Richtungen

There are several future directions for the research on AZD9291. One direction is to study the combination of AZD9291 with other targeted therapies or immunotherapies to improve the treatment outcomes of NSCLC patients. Another direction is to investigate the resistance mechanisms of NSCLC cells to AZD9291 and develop strategies to overcome them. Additionally, further studies are needed to explore the potential of AZD9291 in other types of cancer with N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide mutations.

Synthesemethoden

AZD9291 is synthesized through a multistep process that involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 3-aminophenylsulfonylazepane in the presence of a base. The intermediate product is then treated with N,N-dimethylformamide dimethylacetal to obtain the final product, AZD9291.

Wissenschaftliche Forschungsanwendungen

AZD9291 has been extensively studied in preclinical and clinical trials. It has shown promising results in the treatment of NSCLC patients with N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide T790M mutation, which is resistant to first-generation N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide TKIs. AZD9291 has demonstrated high selectivity for the mutant N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide, resulting in a favorable therapeutic index. It has also shown a high response rate and a longer progression-free survival than chemotherapy in clinical trials.

Eigenschaften

IUPAC Name

N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O4S2/c19-14-8-9-18(17(20)12-14)27(23,24)21-15-6-5-7-16(13-15)28(25,26)22-10-3-1-2-4-11-22/h5-9,12-13,21H,1-4,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUQQLSGEOZSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>64.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270818
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.